(e)-2,3-Dimethoxystilbene

Description

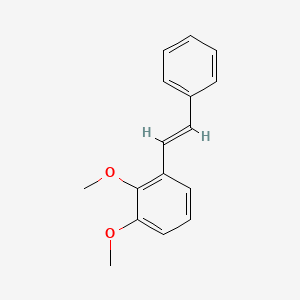

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-3-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-6-9-14(16(15)18-2)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCIRZACLFULBJ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Stilbenoid Class of Natural Products

Stilbenoids are a class of organic compounds characterized by a C6-C2-C6 backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. hmdb.cafoodb.ca They are derived from the phenylpropene (C6-C3) skeleton. hmdb.cafoodb.ca The introduction of one or more hydroxyl groups to a phenyl ring leads to the formation of stilbenoids. hmdb.cafoodb.ca These compounds are found in a variety of plant species, where they often act as phytoalexins, defensive compounds produced in response to stress, such as infection or UV radiation. wikipedia.org

The most well-known stilbenoid is resveratrol (B1683913) (trans-3,5,4'-trihydroxystilbene), which is found in grapes, red wine, and other foods. google.comnih.gov Resveratrol has been extensively studied for its potential health benefits, including antioxidant and anti-inflammatory properties. google.comnih.gov The diverse biological activities reported for resveratrol and other stilbenoids have spurred research into a wide array of synthetic and natural analogs, including (E)-2,3-Dimethoxystilbene. google.com

Significance of Methoxy Substitutions in Stilbene Derivatives

The presence and position of methoxy (B1213986) (-OCH3) groups on the stilbene (B7821643) backbone play a crucial role in determining the compound's physicochemical properties and biological activities. nih.govnih.gov Methoxy substitutions can influence a stilbene derivative's solubility, bioavailability, and interaction with biological targets. wikipedia.orgnih.gov

Research has shown that the addition of methoxy groups can enhance the biological activity of natural stilbenoids. nih.gov For instance, methoxylation can increase a compound's lipophilicity, potentially leading to improved oral absorption and bioavailability compared to their hydroxylated counterparts. wikipedia.org Pterostilbene (B91288) (trans-3,5-dimethoxy-4-hydroxystilbene), a close relative of resveratrol (B1683913), demonstrates this principle with a significantly higher bioavailability (80%) compared to resveratrol (20%). wikipedia.org

Furthermore, the specific placement of methoxy groups is critical. Studies on various methoxy-substituted stilbenes have revealed that the position of these groups can either maintain or abolish certain biological effects, such as cytotoxicity towards cancer cells. nih.gov For example, some studies have indicated that stilbene derivatives with methoxy groups at certain positions exhibit significant inhibitory activity against specific enzymes. researchgate.net The investigation of different methoxystilbene isomers, such as (E)-2,3-Dimethoxystilbene, is therefore essential to understand the structure-activity relationships within this class of compounds.

Overview of Current Research Landscape for E 2,3 Dimethoxystilbene

Identification and Isolation from Biological Sources

The discovery of this compound in various plant species has highlighted its significance as a natural product. Its isolation has often been part of broader investigations into the chemical constituents of these plants, revealing a diverse array of related stilbenoid compounds.

Presence in Orchid Species, e.g., Phragmipedium

This compound has been identified as a constituent of certain orchid species. For instance, studies on the genus Phragmipedium have led to the isolation of this and other stilbenes. Research on Phragmipedium calurum has documented the presence of this compound, alongside other related stilbenoid compounds. The identification and structural elucidation of these compounds are typically achieved through a combination of chromatographic techniques and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Analysis with Other Plant-Derived Stilbenes

This compound belongs to the larger class of stilbenoids, which are produced by a wide variety of plant species in response to biotic and abiotic stresses. A comparative analysis of this compound with other plant-derived stilbenes, such as resveratrol, pterostilbene (B91288), and pinosylvin, reveals variations in their hydroxylation and methoxylation patterns. These structural differences, which arise from the specific enzymatic machinery present in each plant species, are critical in determining the physicochemical properties and biological activities of the individual compounds. For example, the presence of methoxy groups in this compound, as opposed to the hydroxyl groups in resveratrol, significantly alters its polarity and, consequently, its behavior in biological systems.

Biosynthetic Pathways of Stilbenoids

The biosynthesis of this compound is intrinsically linked to the broader stilbenoid biosynthetic pathway, which is a branch of the general phenylpropanoid pathway. This pathway is a well-established metabolic route in higher plants, responsible for the production of a vast array of secondary metabolites.

Phenylpropanoid Pathway and Precursor Metabolism

The journey to this compound begins with the phenylpropanoid pathway. This metabolic route starts with the amino acid phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. This acid is subsequently activated to its corresponding CoA-thioester, p-coumaroyl-CoA, by the action of 4-coumarate:CoA ligase (4CL). p-Coumaroyl-CoA serves as a key branch-point intermediate, channeling carbon flow into various classes of phenylpropanoids, including flavonoids and stilbenoids.

Enzymatic Conversions: Role of Stilbene Synthase and O-Methyltransferases

The first committed step in stilbenoid biosynthesis is catalyzed by the enzyme stilbene synthase (STS). This enzyme facilitates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form the basic stilbene scaffold, typically resveratrol. The formation of this compound from this precursor involves subsequent modification steps. O-methyltransferases (OMTs) play a crucial role in this process by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the stilbene backbone. The specific positioning of the methoxy groups at the 2 and 3 positions of the stilbene core is determined by the regioselectivity of the particular OMTs present in the plant species.

Genetic and Molecular Mechanisms Underlying Stilbene Production

The production of stilbenes, including this compound, is tightly regulated at the genetic level. The expression of genes encoding key biosynthetic enzymes, such as PAL, C4H, 4CL, and STS, is often induced by various environmental stimuli, including UV radiation, pathogen attack, and wounding. This induction is mediated by a complex network of transcription factors that bind to specific regulatory elements in the promoter regions of these genes, thereby activating their transcription. The coordinated expression of these genes ensures the efficient production of stilbenoids as part of the plant's defense response. Further research into the specific transcription factors and signaling pathways involved in the regulation of stilbene biosynthesis in different plant species is ongoing.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Role in Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Stilbene synthase | STS | Catalyzes the formation of the stilbene scaffold from p-coumaroyl-CoA and malonyl-CoA. |

| O-Methyltransferase | OMT | Transfers methyl groups to the hydroxyl groups of the stilbene backbone. |

Established Synthetic Routes for this compound

Several classical and modern synthetic reactions are employed for the preparation of this compound and its analogs.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are among the most popular and versatile methods for synthesizing stilbenes due to the ready availability of starting materials and mild reaction conditions. fu-berlin.de The classical Wittig reaction involves the condensation of a phosphorus ylide, generated from a benzyltriphenylphosphonium (B107652) halide and a strong base, with an aryl aldehyde. fu-berlin.de This approach has been successfully used to prepare a variety of asymmetrically substituted dimethoxystilbenes. fu-berlin.de

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wiley-vch.dewikipedia.org This reaction typically yields predominantly (E)-alkenes, making it particularly suitable for the synthesis of this compound. wikipedia.org The HWE reaction begins with the deprotonation of a phosphonate (B1237965) to form a phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde. wikipedia.org The resulting dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org A general method for synthesizing (E)-stilbenes, including this compound, involves the reaction of a phosphonic acid diethyl ester with sodium methoxide (B1231860) and a crown ether, followed by the addition of the appropriate benzaldehyde. google.comamazonaws.com This method has been used to produce this compound with a melting point of 37-39°C. google.comamazonaws.comgoogleapis.com The HWE reaction is a powerful tool for the stereocontrolled synthesis of olefins and has been widely applied in the synthesis of natural products. conicet.gov.ar

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming carbon-carbon bonds and are widely used in the synthesis of stilbenes. uliege.be

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. uliege.be This reaction is known for its remarkable chemoselectivity and tolerance of a wide variety of functional groups. uliege.be It has been employed in the synthesis of various methoxylated (E)-stilbenoids. wiley-vch.deresearchgate.net For instance, (E)-4-acetoxy-3',5'-dimethoxystilbene can be synthesized via a Heck reaction using a palladium catalyst. google.com The reaction conditions can be optimized, and in some cases, the use of ligands like tetraphenylphosphonium (B101447) chloride can lead to highly active catalytic systems. uliege.be

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org This reaction is valued for its mild conditions, low toxicity of reagents, and the commercial availability of starting materials. wikipedia.orgnih.govorganic-chemistry.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki-Miyaura coupling has been successfully applied to the synthesis of a wide range of stilbene derivatives, including those with complex structures. wiley-vch.denih.gov

A comparison of the Heck and Suzuki-Miyaura reactions for the synthesis of hydroxystilbenes and their derivatives has been performed, highlighting the versatility of these palladium-catalyzed methods. researchgate.net

The aldol-type condensation of an aromatic aldehyde with a compound containing an activated methyl group, such as a nitrotoluene derivative, can be used to prepare stilbene derivatives. wiley-vch.de This reaction proceeds via the formation of a carbanion, which then adds to the carbonyl group of the aldehyde. wiley-vch.de While this method is relatively simple, it often results in low yields. wiley-vch.de A variation of this approach involves the reaction of functionalized alkylzinc iodides with β-nitrostyrene derivatives. researchgate.net Another related method is the Perkin reaction, which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640). wiley-vch.de

Several other chemical transformations have been developed for the synthesis of stilbenes. The McMurry reaction , for example, involves the reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene. fu-berlin.dewiley-vch.de This method is particularly useful for the synthesis of symmetrical stilbenes. fu-berlin.de

Another approach is the homocoupling of 1,3-dibenzylbenzotriazolium bromides, which provides a convenient and efficient synthesis of symmetrical (E)-stilbenes with high stereoselectivity. thieme-connect.com Additionally, a tandem aldol-Grob reaction of substituted phenylacetones with substituted benzaldehydes promoted by sulfuric acid has been shown to produce (E)-stilbenes. tandfonline.com

Stereoselective Synthesis of (E)-Stilbenes

The biological activity of stilbenes is often dependent on their stereochemistry, with the (E)-isomer typically being more active. nih.gov Therefore, developing stereoselective synthetic methods that favor the formation of the (E)-isomer is of great importance.

As mentioned earlier, the Horner-Wadsworth-Emmons reaction is a highly reliable method for the stereoselective synthesis of (E)-alkenes. wikipedia.orgconicet.gov.arrsc.org The reaction generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgpsu.edu Similarly, palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings can be tuned to provide high stereoselectivity towards the (E)-isomer. uliege.beresearchgate.netresearchgate.net For instance, the Heck reaction of an aryl halide with a terminal alkene typically yields the (E)-stilbene as the major product due to the reversible nature of the hydridopalladium halide elimination step. psu.edu

Aqueous Wittig reactions have also been developed for the high-yielding and highly selective synthesis of (E)-stilbenes. researchgate.net Furthermore, the homocoupling of 1,3-dibenzylbenzotriazolium bromides has been shown to produce (E)-stilbenes with high stereoselectivity. thieme-connect.com

Strategies for Chemical Modification and Analog Generation

The chemical modification of the this compound scaffold is a key strategy for generating analogs with potentially improved biological activities or other desirable properties. Given the chemical stability of the stilbene core, the introduction of reactive functional groups is often necessary to enable further transformations. wiley-vch.de

One common approach is the demethylation of methoxy groups to yield the corresponding hydroxylated stilbenes. researchgate.net This can be achieved using reagents like boron tribromide. researchgate.net However, the sensitivity of phenolic functional groups to certain reaction conditions must be considered. researchgate.net Selective deprotection of protecting groups, such as isopropyl groups with boron trichloride, allows for the synthesis of specific hydroxymethoxystilbenes. researchgate.net

Another strategy involves the introduction of various substituents onto the aromatic rings. This can be accomplished by using appropriately substituted starting materials in the synthetic routes described above. For example, the synthesis of thiazole-based stilbene analogs has been achieved by preparing functionalized thiazole (B1198619) intermediates that are then used in a Wittig-Horner reaction. nih.gov Furthermore, the structural modification of related natural products like oxyresveratrol (B150227) has led to a library of compounds with diverse biological activities through O-alkylation, aromatic halogenation, and electrophilic aromatic substitution. nih.gov The generation of ferrocenyl-stilbene analogs has also been explored. nih.gov

These strategies for chemical modification and analog generation are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity and can guide the design of new, more potent derivatives. researchgate.net

Rational Design of Dimethoxystilbene Analogs

The rational design of dimethoxystilbene analogs often draws inspiration from naturally occurring bioactive stilbenoids like resveratrol. nih.govresearchgate.net The core idea is to modify the basic stilbene structure to enhance desired biological activities while improving pharmacokinetic properties. researchgate.net Key strategies in the rational design of these analogs include:

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the goal of enhancing a particular biological activity. For instance, the stilbene double bond in resveratrol has been replaced with a naphthalene (B1677914) ring to increase molecular rigidity and potentially improve biological activity. acs.org Similarly, the double bond can be substituted with a triazole ring, which offers the advantage of being suitable for combinatorial chemistry approaches. acs.org

Modulation of Physicochemical Properties: Altering substituents on the aromatic rings can significantly impact properties like lipophilicity, which in turn affects bioavailability. researchgate.net For example, methoxylation of hydroxyl groups, as seen in the conversion of resveratrol to pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), can lead to improved pharmacokinetic profiles. researchgate.net

Introduction of Heteroatoms and Extended Aromatic Systems: Incorporating nitrogen-containing heterocycles or extending the aromatic system, for instance by using naphthalene, quinoline, or isoquinoline (B145761) scaffolds, can influence the electronic properties and biological activity of the analogs. mdpi.comnih.gov Studies have shown that such modifications can lead to enhanced antioxidant and anti-inflammatory activities compared to the parent compound, resveratrol. mdpi.comnih.gov

Target-Oriented Design: Analogs can be specifically designed to interact with particular biological targets. For example, thiazole-based stilbene analogs have been designed and synthesized as potential DNA topoisomerase IB inhibitors. nih.gov Molecular docking studies can be employed to predict the binding modes of these analogs and guide the design process. nih.gov

A variety of synthetic methods are employed to create these rationally designed analogs. Common starting materials for the synthesis of stilbene derivatives include benzaldehydes, benzyl (B1604629) halides, and aryl halides. fu-berlin.deorgsyn.org

Exploring Substituent Effects on Synthetic Accessibility

The nature and position of substituents on the aromatic rings of stilbene precursors can significantly influence the efficiency and outcome of synthetic reactions. Understanding these effects is crucial for the successful synthesis of a diverse range of analogs.

Several classical and modern synthetic reactions are utilized for the synthesis of stilbenes, and the choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic methodologies include:

Wittig Reaction: This is a widely used method for stilbene synthesis, involving the reaction of a phosphorus ylide (generated from a benzyltriphenylphosphonium halide) with an aryl aldehyde. fu-berlin.dewiley-vch.de The reaction is versatile and can tolerate a variety of functional groups. fu-berlin.de The stereoselectivity of the Wittig reaction can be influenced by the reaction conditions and the nature of the substituents. acs.orgtamu.edu The Horner-Wadsworth-Emmons modification, which uses phosphonate-stabilized carbanions, is another valuable tool that often favors the formation of the (E)-isomer and simplifies product purification. wiley-vch.deresearchgate.net

Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene is a powerful method for forming the stilbene backbone. wikipedia.orguliege.be The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and stereoselectivity for the (E)-isomer. uliege.bebeilstein-journals.orgsioc-journal.cn The Heck reaction is compatible with a wide range of functional groups. orgsyn.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an aryl halide is another highly effective method for stilbene synthesis. ox.ac.uknih.govbeilstein-journals.org It offers mild reaction conditions and a high tolerance for various functional groups. beilstein-journals.org The Suzuki-Miyaura reaction has been successfully used for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. byjus.comiitk.ac.inwikipedia.org It provides a route to α,β-unsaturated aromatic acids, which can be precursors to stilbenes. byjus.com The Perkin reaction has been employed in the synthesis of stilbene-based resveratrol analogs. nih.gov

McMurry Reaction: This reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent is particularly useful for the synthesis of symmetrical stilbenes. fu-berlin.de

The electronic and steric properties of substituents on the starting materials can impact the reactivity and regioselectivity of these reactions. For example, in the Heck reaction, electron-donating or electron-withdrawing groups on the aryl halide can affect the rate of oxidative addition to the palladium catalyst. uliege.be Similarly, in the Wittig reaction, the stability of the phosphorus ylide is influenced by the substituents on the benzyl group, which can affect the E/Z selectivity of the resulting alkene. tamu.edu The presence of bulky ortho-substituents can also pose synthetic challenges and may require specific catalytic systems to overcome steric hindrance. acs.org

Table 1: Synthetic Methodologies for Stilbene Derivatives

| Reaction Name | Reactants | Catalyst/Reagent | Key Features |

| Wittig Reaction | Aryl aldehyde, Benzyltriphenylphosphonium halide | Strong base (e.g., NaH, n-BuLi) | Versatile, tolerates many functional groups. fu-berlin.de |

| Horner-Wadsworth-Emmons | Aryl aldehyde, Benzylphosphonate | Base (e.g., NaH, KOt-Bu) | Often gives high (E)-selectivity, water-soluble byproduct. wiley-vch.deresearchgate.net |

| Heck Reaction | Aryl halide, Alkene | Palladium catalyst, Base | Good for C-C bond formation, high functional group tolerance. wikipedia.orguliege.be |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid/ester | Palladium catalyst, Base | Mild conditions, high functional group tolerance. ox.ac.uknih.gov |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | Forms α,β-unsaturated acids as precursors. byjus.comiitk.ac.in |

| McMurry Reaction | Two molecules of an aldehyde or ketone | Low-valent titanium (e.g., TiCl3/LiAlH4) | Primarily for symmetrical stilbenes. fu-berlin.de |

Biological Activities and Underlying Molecular Mechanisms of E 2,3 Dimethoxystilbene

Research on Antioxidant Mechanisms

The antioxidant properties of stilbene (B7821643) compounds are a cornerstone of their therapeutic potential, primarily through their interaction with cellular pathways that govern redox homeostasis. nih.govmdpi.com These mechanisms include the direct neutralization of harmful reactive molecules and the upregulation of the body's own antioxidant defense systems.

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals that can cause damage to cellular macromolecules such as DNA, proteins, and lipids if their levels become excessive. researchgate.netresearchgate.net Antioxidants can neutralize these harmful species, thereby mitigating oxidative stress. nih.gov The ability of a compound to directly scavenge radicals is a key measure of its antioxidant potential. nih.gov

This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gove3s-conferences.orgnih.gov In these tests, the ability of a compound to donate an electron or hydrogen atom to the stable radical (DPPH or ABTS•+) is measured spectrophotometrically, with a decrease in absorbance indicating scavenging activity. e3s-conferences.orgnih.gov While many stilbene derivatives have demonstrated potent free radical scavenging capabilities in these assays, specific data quantifying the direct ROS scavenging activity of (E)-2,3-Dimethoxystilbene is an area for further investigation. nih.govmdpi.com However, the general antioxidant activity of the stilbene chemical scaffold suggests this is a likely mechanism of action. mdpi.com The modulation of intracellular ROS levels is a critical aspect of the protective effects of related stilbenes. nih.govmdpi.com

Beyond direct radical scavenging, this compound can influence the body's intrinsic antioxidant defenses by modulating the activity of key enzymes. The cellular antioxidant response involves a battery of cytoprotective proteins and enzymes that maintain redox balance. nih.gov Among the most important of these are Superoxide (B77818) Dismutase (SOD) and Catalase (CAT). researchgate.net

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is a critical first step in detoxifying ROS.

Catalase (CAT): This enzyme is responsible for the subsequent decomposition of hydrogen peroxide into water and oxygen, thus neutralizing the potentially harmful peroxide intermediate. researchgate.net

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. nih.govresearchgate.netcetjournal.it It is a primary mechanism through which cells adapt to oxidative and electrophilic stress by upregulating a wide array of protective genes. nih.govnih.gov

Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). nih.govfrontiersin.org Keap1 facilitates the continuous ubiquitination and subsequent degradation of Nrf2 by the proteasome, keeping its levels low. nih.gov

When cells are exposed to oxidative stress or to Nrf2 activators like certain stilbenes, specific cysteine residues on Keap1 are modified. nih.govmdpi.com This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 from being degraded. uniroma1.it As a result, newly synthesized Nrf2 is stabilized and can translocate into the nucleus. nih.govresearchgate.net

Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which are located in the promoter regions of its target genes. nih.govmdpi.comnih.gov This binding initiates the transcription of numerous cytoprotective genes, including those for antioxidant enzymes (SOD, CAT, Heme oxygenase-1), detoxification enzymes (NAD(P)H:quinone oxidoreductase 1), and proteins involved in glutathione (B108866) synthesis. mdpi.comcetjournal.itfrontiersin.org Research has specifically identified substituted trans-stilbenes as activators of Nrf2, with methoxy (B1213986) substituents noted to influence the potency of activation. nih.gov This suggests that the stilbene backbone is a privileged scaffold for developing Nrf2 activators and strongly implicates this compound in this protective pathway. nih.gov

Table 1: Summary of Antioxidant Mechanisms

| Mechanism | Description | Key Molecular Components |

|---|---|---|

| Direct ROS Scavenging | Direct neutralization of reactive oxygen species (e.g., free radicals) through electron or hydrogen atom donation. | ROS, DPPH radical, ABTS radical |

| Modulation of Endogenous Antioxidant Enzymes | Upregulation of the expression and activity of the body's own antioxidant enzymes. | Superoxide Dismutase (SOD), Catalase (CAT) |

| Activation of Nrf2 Pathway | Stabilization of the Nrf2 transcription factor, leading to its nuclear translocation and the transcription of antioxidant and cytoprotective genes. | Nrf2, Keap1, Antioxidant Response Element (ARE) |

Research on Anti-inflammatory Mechanisms

Inflammation is a complex biological response that can become detrimental when dysregulated. nih.gov this compound is believed to exert anti-inflammatory effects by intervening in key signaling pathways that promote the inflammatory response.

The Nuclear Factor kappaB (NF-κB) is a pivotal transcription factor that controls the expression of a vast number of genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov The NF-κB signaling pathway is a common target for anti-inflammatory agents. nih.govclinicaleducation.org

In most resting cells, NF-κB proteins are sequestered in the cytoplasm in an inactive state by a family of inhibitor proteins called inhibitors of κB (IκBs). nih.gov Upon stimulation by pro-inflammatory signals (such as cytokines or lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the IκB protein, tagging it for ubiquitination and degradation by the proteasome. nih.govclinicaleducation.org The degradation of IκB frees NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. nih.govnih.gov

Several studies have shown that stilbene derivatives can suppress the NF-κB pathway. nih.govresearchgate.net This inhibition can occur at various points, including preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. researchgate.net By inhibiting NF-κB activation, this compound can reduce the production of a wide array of inflammatory mediators. nih.gov

Cyclooxygenase (COX) is the rate-limiting enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid. caldic.comnih.gov Prostaglandins are key mediators of inflammation, pain, and fever. nih.gov There are two primary isoforms of this enzyme:

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. caldic.comnih.govmdpi.com

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli. nih.govnih.govnih.gov The prostaglandins produced by COX-2 are major contributors to the inflammatory response. caldic.com

Many anti-inflammatory drugs work by inhibiting COX enzymes. nih.gov Stilbenes, including resveratrol (B1683913) and its methoxylated analogue pterostilbene (B91288), have been shown to inhibit COX-1 and COX-2. nih.govcaldic.com Some studies suggest that certain stilbenes may exhibit selective inhibition of COX-2. caldic.com Since the expression of the COX-2 gene is often regulated by the NF-κB pathway, the inhibition of NF-κB by this compound provides an upstream mechanism for reducing COX-2 levels. nih.govclinicaleducation.org Direct inhibition of the COX-2 enzyme itself is another potential anti-inflammatory mechanism for this compound. nih.gov

Table 2: Summary of Anti-inflammatory Mechanisms

| Mechanism | Description | Key Molecular Components |

|---|---|---|

| Inhibition of NF-κB Activation | Prevention of the nuclear translocation of the NF-κB transcription factor, leading to decreased expression of pro-inflammatory genes. | NF-κB, IκBα, IKK complex |

| Modulation of COX Isoenzymes | Inhibition of the activity of cyclooxygenase enzymes, particularly the inducible COX-2, reducing the synthesis of pro-inflammatory prostaglandins. | COX-1, COX-2, Prostaglandins, Arachidonic Acid |

Downregulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

This compound, as a member of the stilbene family, is implicated in immunomodulatory activities, particularly through the regulation of inflammatory responses. A key aspect of this activity is the downregulation of pro-inflammatory cytokine expression. Overexpression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) is a hallmark of many chronic inflammatory diseases. nih.gov Research on various stilbenoids has demonstrated their capacity to inhibit the production of these key inflammatory mediators. encyclopedia.pub For instance, studies on trimethoxystilbene, a related compound, have shown it can significantly reduce serum levels of TNF-α and Interleukin-6 (IL-6) in preclinical models. nih.gov

The mechanism often involves the inhibition of critical transcription factors, such as nuclear factor kappa B (NF-κB), which is a master regulator of genes controlling inflammation. mdpi.com By preventing the activation and nuclear translocation of NF-κB subunits like p65, stilbenoids can effectively suppress the transcription of target genes, including those for TNF-α and IL-1β. nih.govmdpi.com This inhibitory action on cytokine production highlights the potential of methoxylated stilbenes to mitigate inflammatory processes at a molecular level.

| Compound Class | Affected Cytokines | Associated Pathway | Reference Finding |

|---|---|---|---|

| Stilbenes | TNF-α, IL-1β, IL-6 | NF-κB | Related stilbenes have been shown to reduce the production of key pro-inflammatory cytokines. encyclopedia.pubnih.gov |

| Xanthones | TNF-α, IL-6 | NF-κB, MAPK | A related compound, THMX, was found to lower the expression of pro-inflammatory cytokines in LPS-stimulated cells. mdpi.com |

Interactions with Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to intracellular targets, thereby regulating cellular processes like proliferation, differentiation, and apoptosis. nih.govyoutube.com The MAPK family includes three major subfamilies: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.com These pathways are organized as a three-tiered kinase cascade (MAPKKK, MAPKK, MAPK) that, upon activation by inflammatory stimuli or stress, can lead to the production of inflammatory mediators. nih.gov

Research into compounds structurally related to this compound indicates that they can exert anti-inflammatory effects by modulating MAPK signaling. mdpi.com This is often achieved by inhibiting the phosphorylation of key kinases within the cascade. For example, some compounds have been shown to decrease the lipopolysaccharide (LPS)-induced phosphorylation of ERK, JNK, and p38 MAPK. mdpi.com By blocking the activation of these pathways, the subsequent expression of inflammatory enzymes and cytokines can be suppressed. This interaction with MAPK signaling represents a significant mechanism underlying the biological activities of this class of compounds.

Research on Anticancer and Chemosensitizing Activities

Induction of Cell Cycle Arrest

A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells. Stilbenoids, including methoxylated derivatives, have been shown to inhibit cancer cell growth by inducing cell cycle arrest. nih.gov This process prevents cells from proceeding through the phases of division—G1, S, G2, and M—effectively stopping their proliferation.

The specific phase of arrest can vary depending on the compound and the cancer cell type. For example, one synthetic stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to induce arrest at the G2/M phase in human lung cancer cells. nih.gov This arrest was correlated with the downregulation of cyclin B1, a key protein for the G2/M transition. nih.gov In other studies, different compounds have been observed to cause arrest in the G1 phase. mdpi.com The ability to disrupt the cell cycle at various checkpoints is a hallmark of the anticancer potential of stilbene derivatives.

| Compound/Derivative | Cell Line | Phase of Arrest | Key Molecular Target |

|---|---|---|---|

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung Cancer) | G2/M | Cyclin B1 |

| DMU-214 (Resveratrol Analogue Metabolite) | SKOV-3 (Ovarian Cancer) | G2/M | Not specified |

| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | G2/M | p21, PCNA |

Mechanisms of Apoptosis Induction (e.g., Caspase-Dependent Pathways)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A common mechanism by which anticancer agents induce apoptosis is through the activation of caspases, a family of cysteine proteases. mdpi.com This process can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. nih.gov

Stilbenoid compounds have been demonstrated to trigger apoptosis in cancer cells via these caspase-dependent pathways. The process typically involves the activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic). nih.gov These, in turn, activate executioner caspases, primarily caspase-3, which cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.com For instance, the compound 2,3-dehydrosilybin (B1234275) was shown to induce apoptosis in HeLa cells by triggering the cleavage of caspase-8, caspase-9, and caspase-3. nih.gov This activation was also associated with the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway. nih.gov

| Pathway | Initiator Caspase | Executioner Caspase | Key Events |

|---|---|---|---|

| Extrinsic (Death Receptor) | Caspase-8 | Caspase-3 | Activation via death receptors (e.g., CD95) and adaptor proteins. nih.gov |

| Intrinsic (Mitochondrial) | Caspase-9 | Caspase-3 | Release of cytochrome c from mitochondria, formation of the apoptosome. nih.govnih.gov |

Inhibition of DNA Topoisomerase IB

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. semanticscholar.org DNA Topoisomerase IB (Top1) functions by creating transient single-strand breaks in the DNA backbone to relieve torsional stress. researchgate.net Because cancer cells have a high demand for DNA replication, they are particularly sensitive to agents that inhibit topoisomerase activity. This makes Top1 an attractive target for anticancer drug development. mdpi.com

Several stilbene analogs have been identified as inhibitors of DNA Topoisomerase IB. mdpi.com These compounds can interfere with the enzyme's catalytic cycle. Some inhibitors act as "poisons," which stabilize the covalent complex formed between Top1 and DNA. nih.gov This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death. The development of stilbene-based Top1 inhibitors represents a promising avenue for novel cancer therapeutics. mdpi.com

Suppression of Oncogenic Signaling Pathways (e.g., PI3K/AKT, β-catenin/p65)

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov Its hyperactivation is one of the most frequent occurrences in human cancer, making it a prime target for therapeutic intervention. nih.gov Downstream of AKT, the Wnt/β-catenin pathway also plays a crucial role in cancer development and metastasis. nih.gov

Research on methoxylated stilbenes has revealed their ability to suppress these key oncogenic pathways. For example, 3,5,4'-trimethoxystilbene was shown to inhibit the invasiveness of human breast cancer cells by down-regulating the PI3K/AKT signaling cascade. nih.gov This inhibition of AKT phosphorylation led to the restored activity of glycogen (B147801) synthase kinase-3β (GSK-3β). Active GSK-3β promotes the degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus, where it would otherwise activate genes associated with cell proliferation and invasion. nih.govnih.gov By disrupting these interconnected signaling networks, stilbenoids can effectively thwart the progression of cancer.

Modulation of Multidrug Resistance (MDR) Efflux Transporters (e.g., P-glycoprotein, MRP1)

Research specifically investigating the effects of this compound on multidrug resistance (MDR) efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) has not been extensively reported. However, the broader class of stilbenoid compounds, which are known to bind to tubulin, have been noted for their potential to overcome multi-drug resistance in cancer cells. This suggests a possible area for future investigation into the specific effects of the 2,3-dimethoxy substitution pattern on the function of these critical efflux pumps.

Effects on Telomerase Activity

Research on Neuroprotective Potentials

Stilbenes as a chemical class are widely recognized for their potential neuroprotective effects, which are attributed to a variety of mechanisms including antioxidant and anti-inflammatory actions, inhibition of protein aggregation, and modulation of critical signaling pathways. nih.gov

Stilbenoids are known to exert neuroprotective effects by counteracting oxidative stress, a key factor in neurodegenerative diseases. nih.govmdpi.com They can scavenge free radicals and reactive oxygen species (ROS), thereby reducing oxidative damage to neurons. nih.gov The methoxylation of the stilbene core is a crucial factor that can enhance these neuroprotective properties. Studies have shown that methoxylated stilbenes are metabolized more slowly than their hydroxylated counterparts, which may increase their in vivo bioactivity. nih.govresearchgate.net

For example, pinostilbene (B20863), a monomethoxylated derivative of resveratrol, demonstrated potent neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells. suny.edu This protection was attributed to a marked attenuation of lactate (B86563) dehydrogenase (LDH) release and caspase-3 activity. suny.edu A key finding was that the uptake of pinostilbene into the neuronal cells was significantly higher than that of resveratrol, suggesting that its enhanced bioavailability contributes to its superior neuroprotective activity. suny.edu Given that methoxylation can improve lipophilicity and cell uptake, it is plausible that this compound could also exhibit significant neuroprotective activities by mitigating oxidative toxicity, although direct experimental evidence is currently lacking. nih.gov

The interaction between methoxylated stilbenes and Estrogen Receptor Alpha (ERα) is complex and highly dependent on the specific substitution pattern on the stilbene core. Research on various dimethoxy and trimethoxy stilbenes reveals a range of effects from no interaction to modulation of receptor expression.

For instance, one study investigating a trans-stilbene (B89595) derivative with a 3,4-dimethoxystyryl moiety, (E)-6-(3,4-dimethoxystyryl)-2,2,5,8-tetramethyl-4H- suny.eduresearchgate.netdioxino[4,5-c]pyridine, found that it had no binding affinity for human ERα. researchgate.netdntb.gov.uadoaj.org Similarly, 4,4′-dimethoxystilbene was observed to have only marginal estrogenic activity in an estrogen reporter assay using the MCF-7 breast cancer cell line. researchgate.netjst.go.jp In contrast, a study on 3,4,2′-trimethoxy-trans-stilbene (3MS) showed that it reduced the expression of ERα in MCF7 cells, an effect comparable to that of resveratrol. nih.gov These findings underscore that the number and position of methoxy groups are critical determinants of ERα interaction. The specific effect of the 2,3-dimethoxy pattern of this compound on ERα signaling pathways has not been reported and requires direct investigation.

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques. mdpi.comnih.gov Stilbenes are among the classes of small molecules being investigated as inhibitors of this aggregation process. nih.govijbs.com The neuroprotective effects of many stilbenoids are linked to their ability to interfere with Aβ aggregation and the subsequent cellular stress, including oxidative damage. ijbs.comfrontiersin.org

While direct evidence for this compound is unavailable, related N-alkylamino stilbene compounds featuring methoxy groups have been specifically developed to target and inhibit the formation of Aβ aggregates. nih.govpreprints.org The general mechanism involves the stilbene core binding to Aβ peptides, which can modulate their aggregation pathway. nih.govresearchgate.net Polyphenolic compounds, including stilbenes, are thought to inhibit aggregation by forming hydrogen bonds with charged amino acid residues on the Aβ peptides. mdpi.com This body of research suggests that the stilbene scaffold is a promising backbone for the design of Aβ aggregation inhibitors, though the role of the 2,3-dimethoxy substitution pattern remains to be elucidated.

Research on Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of stilbenes are strongly influenced by their substitution patterns, particularly the presence and position of hydroxyl and methoxy groups. nih.gov Methoxylation can alter a compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes. nih.gov

In the context of antifungal activity, methoxylation often enhances efficacy. The increased lipophilicity of methylated stilbenes may allow for greater penetration of the fungal cell membrane compared to more hydrophilic hydroxylated analogs like resveratrol. nih.gov For example, pterostilbene, a dimethylated derivative of resveratrol, exhibits significantly stronger antifungal properties. nih.gov Studies analyzing structure-activity relationships against Candida albicans have suggested that the presence of methoxy groups enhances the antifungal activity of stilbenes.

The effect of methoxylation on antibacterial activity is more varied and appears to be dependent on both the specific methoxy substitution pattern and the bacterial species. Some research suggests that methoxylation can decrease the antibacterial effect compared to the corresponding hydroxylated stilbenes. researchgate.net However, other studies have found that certain methoxy-stilbenes show potent activity. For example, pterostilbene was more active than its 3,4′-dimethoxy isomer against Staphylococcus aureus. nih.gov Conversely, the 3,4′-dimethoxyresveratrol isomer was more potent against Enterococcus faecium and Bacillus cereus. nih.gov This highlights the nuanced role that the positioning of methoxy groups plays in determining the antibacterial spectrum and potency.

The following table summarizes the reported minimum inhibitory concentration (MIC) values for several methoxylated stilbene derivatives against various microbial strains, illustrating the structure-activity relationships within this class of compounds.

| Compound Name | Microbial Strain | MIC (µg/mL) |

| Pterostilbene | Staphylococcus aureus | 32 |

| Pinostilbene | Staphylococcus aureus | 128 |

| 3,4′-Dimethoxyresveratrol | Staphylococcus aureus | 64 |

| 3,4′-Dimethoxyresveratrol | Listeria monocytogenes Scott A | >128 |

| Pterostilbene | Listeria monocytogenes Scott A | 64 |

| 3,4′-Dimethoxyresveratrol | Enterococcus faecalis DSM 20478 | 128 |

| Pterostilbene | Enterococcus faecalis DSM 20478 | 64 |

| 3,4′-Dimethoxyresveratrol | Enterococcus faecium DSM 20477 | 64 |

| Pterostilbene | Enterococcus faecium DSM 20477 | 128 |

| 3,4′-Dimethoxyresveratrol | Bacillus cereus DSM 9378 | 64 |

| Pterostilbene | Bacillus cereus DSM 9378 | 128 |

| Data sourced from a study by Le Scouarnec et al., as presented in Vestergaard et al. 2019. nih.gov |

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the biological activities of This compound according to the provided outline.

The performed searches for the antibacterial, antifungal, anti-diabetic, cardioprotective, and insecticidal activities of this compound did not yield specific research findings for this particular compound. The available literature focuses on other related stilbene derivatives, such as resveratrol, pterostilbene, and other isomers of dimethoxystilbene, but not specifically the (E)-2,3- configuration.

Therefore, it is not possible to provide an accurate and scientifically sound article that strictly adheres to the requested structure and focuses solely on this compound for the following sections:

Exploration of Other Mechanistic Biological Activities (e.g., anti-diabetic, cardioprotective, insecticidal)

To fulfill the request, specific studies detailing the biological activities and molecular mechanisms of this compound would be required. Without such data, generating the article as instructed would lead to inaccuracies and inclusion of information on compounds outside the specified scope.

Structure Activity Relationship Sar Studies of E 2,3 Dimethoxystilbene and Its Analogs

Elucidation of Methoxy (B1213986) Group Position and Number on Biological Profiles

The number and position of methoxy groups on the stilbene (B7821643) rings are critical determinants of biological activity. Studies on various methoxylated stilbenes have revealed that these substitutions can significantly impact properties such as anticancer, anti-inflammatory, and antimicrobial efficacy.

The presence of methoxy groups generally increases the lipophilicity of stilbenoids, which can enhance cell uptake and improve metabolic stability compared to their hydroxylated counterparts like resveratrol (B1683913). mdpi.com For instance, the O-methylation of hydroxyl groups can protect the molecule from rapid degradation, leading to improved bioavailability. mdpi.com

Research comparing different dimethoxystilbene isomers has highlighted the importance of the substitution pattern. While specific data on the 2,3-dimethoxy substitution is part of a broader understanding, studies on other isomers provide valuable insights. For example, in a study on the inhibition of the rice blast pathogen Pyricularia oryzae, the introduction of two methoxy groups was found to be less effective than a single methoxy substitution. acs.org This suggests that an optimal number and arrangement of methoxy groups are necessary for potent activity.

In the context of anticancer activity, the substitution pattern of methoxy groups plays a crucial role. For example, a comparison of various hydroxylated and methoxylated stilbenes for their effects on the human colorectal tumor SW480 cell line indicated that a limited number of methoxy groups can provide better lipophilic properties, potentially leading to enhanced activity. nih.gov The table below presents the cytotoxic activities of some dimethoxystilbene analogs against different cancer cell lines, illustrating the influence of the methoxy group positioning.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-6,5'-dihydroxy-2,3'-dimethoxystilbene | HepG2 (Hepatocellular carcinoma) | Not specified as highly potent | researchgate.net |

| (E)-3,4',5-trimethoxystilbene | Breast Cancer Cells | - | mdpi.com |

| (E)-3,4,5,4'-tetramethoxystilbene (DMU-212) | Various Cancer Cells | Enhanced anticancer activity compared to resveratrol | mdpi.com |

Note: IC50 is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. wikipedia.org A lower IC50 value indicates greater potency.

Influence of Stereochemistry (E- vs. Z-Isomerism) on Biological Potency

Stilbenes exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The spatial arrangement of the phenyl rings relative to the central double bond significantly affects their biological activity. Generally, the (E)-isomer is the more stable and more common form found in nature. researchgate.net

Numerous studies have demonstrated that the (E)-isomer of stilbenoids often exhibits greater biological potency compared to the (Z)-isomer. researchgate.netresearchgate.net This has been attributed to the more planar conformation of the (E)-isomer, which may allow for better interaction with biological targets. For instance, research on resveratrol has shown that the (E)-isomer is the primary contributor to its biological activities, while the (Z)-isomer is often less active. researchgate.net

While direct comparative studies on the biological potency of (E)-2,3-dimethoxystilbene versus its (Z)-isomer are not extensively documented in the reviewed literature, the general trend observed for other stilbenoids suggests that the (E)-isomer would likely be the more active form. A patent for substituted cis- and trans-stilbenes as therapeutic agents mentions the synthesis of this compound, highlighting the focus on the (E)-isomer for potential therapeutic applications. google.com

Comparative SAR Analysis with Resveratrol and Other Stilbenoid Scaffolds

Resveratrol, a naturally occurring polyphenol, is one of the most extensively studied stilbenoids and serves as a common benchmark for SAR studies of its analogs. The substitution pattern of this compound, with two methoxy groups on one of the phenyl rings, represents a significant modification of the resveratrol scaffold, which possesses three hydroxyl groups.

The replacement of hydroxyl groups with methoxy groups, as seen in this compound, can lead to altered biological activities. As mentioned earlier, methoxylation can increase lipophilicity and metabolic stability. mdpi.com This can be advantageous for certain therapeutic applications where enhanced bioavailability is desired. However, the hydroxyl groups of resveratrol are known to be important for its antioxidant activity, and their replacement with methoxy groups can diminish this particular property. researchgate.net

Comparative studies have shown that some methoxylated stilbenes exhibit superior anticancer activity compared to resveratrol. For example, (E)-3,4,5,4'-tetramethoxystilbene (DMU-212) has demonstrated enhanced pro-apoptotic and anti-growth effects in cancer cells. mdpi.com This suggests that for certain biological targets, methoxy groups may be more favorable than hydroxyl groups.

The table below provides a comparative view of the biological activities of resveratrol and some of its methoxylated analogs, including those with dimethoxy substitutions.

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Resveratrol | Anticancer, Anti-inflammatory, Antioxidant | Well-studied, but has low bioavailability. | mdpi.com |

| (E)-4-hydroxy-3',5'-dimethoxystilbene | Anticancer (SW480 cells) | IC50 = 16.1 µM | nih.gov |

| Pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene) | Anticancer, Antioxidant | Higher bioavailability than resveratrol. | thegoodscentscompany.com |

| (E)-3,4,5,4'-tetramethoxystilbene | Anticancer | Enhanced activity compared to resveratrol. | mdpi.com |

Computational Approaches to Predicting and Interpreting SAR

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have become invaluable tools for predicting and interpreting the SAR of stilbene derivatives. These in silico approaches can provide insights into the molecular interactions between a compound and its biological target, helping to rationalize observed activities and guide the design of new, more potent analogs.

Molecular docking studies simulate the binding of a ligand (in this case, a stilbene derivative) to the active site of a target protein. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological effect. For example, molecular docking has been used to study the interaction of stilbenoids with various targets, including enzymes and receptors involved in cancer and inflammation. nih.govnih.gov While specific docking studies for this compound were not prominently featured in the search results, the methodologies are broadly applicable to this compound.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jst.go.jpresearchgate.net These models can then be used to predict the activity of new, untested compounds. For stilbenes, QSAR studies have been employed to explore the influence of various physicochemical properties, such as lipophilicity and electronic effects of substituents, on their biological potency. jst.go.jp Such studies can help to identify the optimal structural features for a desired biological activity.

While the reviewed literature did not provide specific QSAR models for this compound, the general principles and applications of these computational methods are highly relevant for understanding its SAR and for the future design of novel analogs with improved therapeutic potential.

Preclinical Pharmacokinetic and Metabolic Research of E 2,3 Dimethoxystilbene

Absorption and Distribution Studies in in vivo Models

In vivo studies, primarily conducted in Sprague-Dawley rats, have been crucial in characterizing the absorption and distribution of (E)-2,3-dimethoxystilbene (2,3-DMS).

Following a single intravenous (IV) administration of 4 mg/kg, 2,3-DMS exhibited a moderate volume of distribution in the central compartment (Vc) of 2.71 ± 0.51 L/kg. nih.govscispace.com This indicates a moderate level of tissue distribution from the plasma. The compound showed rapid clearance from the body, with a clearance rate (Cl) of 52.0 ± 7.0 mL/min/kg and a moderate mean transit time (MTT) of 131.0 ± 4.5 minutes. nih.govscispace.com Despite its rapid clearance, it possesses a relatively long terminal elimination half-life (t½) of 288.9 ± 92.9 minutes. nih.govscispace.com

The oral absorption of 2,3-DMS is notably problematic. nih.gov After a 10 mg/kg oral dose, the compound's plasma exposure was low and highly erratic. scispace.com The time to reach maximum plasma concentration (Tmax) varied widely, from as short as 15 minutes to as long as 5 hours. nih.gov This erratic absorption contributes to a poor absolute oral bioavailability, which was determined to be only 2.22% ± 2.13%. nih.govscispace.com The low bioavailability is not thought to be caused by poor membrane permeability, given the compound's physicochemical properties, but is instead attributed to extensive metabolic breakdown. nih.gov To overcome solubility issues in research settings, hydroxypropyl-β-cyclodextrin has been used to create water-soluble formulations for administration. nih.gov

Interactive Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats (4 mg/kg dose)

| Parameter | Value |

| Volume of Distribution (Vc) | 2.71 ± 0.51 L/kg |

| Clearance (Cl) | 52.0 ± 7.0 mL/min/kg |

| Mean Transit Time (MTT) | 131.0 ± 4.5 min |

| Terminal Elimination Half-Life (t½) | 288.9 ± 92.9 min |

Data sourced from Ng et al., 2014. nih.govscispace.com

Interactive Table 2: Oral Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)

| Parameter | Value |

| Max. Plasma Concentration (Cmax) | 37.5 ± 23.7 ng/mL |

| Time to Max. Concentration (Tmax) | 15 min - 5 h |

| Oral Bioavailability (F) | 2.22% ± 2.13% |

Data sourced from Ng et al., 2014. nih.govscispace.com

Identification and Characterization of Metabolites

While the metabolic profile of this compound has been investigated, the specific structural identification and characterization of its metabolites are not extensively detailed in the referenced preclinical studies. Research has focused more on the rate and enzymatic pathways of its metabolism rather than the isolation and identification of the resulting metabolic products.

Elucidation of Metabolic Pathways (e.g., Phase I and Phase II Reactions)

The metabolic instability of this compound is a primary factor contributing to its poor oral bioavailability. nih.govwiley-vch.de In vitro studies using rat liver microsomes revealed that the compound has a short metabolic half-life of approximately 14.2 minutes when NADPH, a key cofactor for cytochrome P450 (CYP450) enzymes, is present. wiley-vch.de This indicates rapid Phase I metabolism.

A key finding is that the metabolic pathway for 2,3-DMS is not solely dependent on CYP450 enzymes. nih.govwiley-vch.de In microsomal incubations conducted without NADPH, a significant portion of 2,3-DMS was still metabolized; only 46.6% of the initial compound remained after 45 minutes. nih.govwiley-vch.de This demonstrates a substantial contribution from non-cytochrome P450 enzymes to its breakdown. nih.govwiley-vch.de

While specific metabolites have not been identified, Phase I reactions for related methoxylated stilbenes typically involve O-demethylation (removal of a methyl group) and hydroxylation (addition of a hydroxyl group). d-nb.infonih.gov Following Phase I reactions, which introduce or expose polar functional groups, compounds like stilbenes generally undergo Phase II conjugation reactions. nih.govwikipedia.org These reactions, such as glucuronidation and sulfation, attach endogenous molecules like glucuronic acid or sulfate (B86663) to the metabolite, increasing its water solubility and facilitating its excretion from the body. d-nb.infonih.govwikipedia.org It is plausible that 2,3-DMS follows these general pathways, but specific studies are required for confirmation.

Comparative Pharmacokinetic Profiles of Dimethoxystilbene Isomers

The pharmacokinetic profile of this compound (2,3-DMS) is distinct from its isomer, (E)-3,4-dimethoxystilbene (3,4-DMS), highlighting that the position of the methoxy (B1213986) groups significantly impacts the compound's disposition in the body. nih.govscispace.com

Upon intravenous administration, 3,4-DMS shows a more extensive tissue distribution (Vc = 5.58 ± 1.73 L/kg) compared to 2,3-DMS (Vc = 2.71 ± 0.51 L/kg). scispace.com Furthermore, the clearance of 3,4-DMS is much faster (Cl = 143.4 ± 40.5 mL/min/kg) than that of 2,3-DMS (Cl = 52.0 ± 7.0 mL/min/kg), and it has a shorter residence time in the body. nih.govscispace.com

The differences are even more pronounced following oral administration. While the oral bioavailability of 2,3-DMS is poor at 2.22%, the bioavailability of 3,4-DMS is almost negligible, with quantifiable plasma levels found in only one of six rats tested under the same conditions. nih.gov

These pharmacokinetic differences are mirrored by distinct metabolic pathways. Unlike 2,3-DMS, the metabolism of 3,4-DMS is primarily mediated by cytochrome P450 enzymes. wiley-vch.de When incubated in rat liver microsomes without NADPH, 78.1% of 3,4-DMS remained after 45 minutes, indicating minimal metabolism, in stark contrast to the significant non-P450 mediated metabolism observed for 2,3-DMS. nih.govwiley-vch.de

Interactive Table 3: Comparative IV Pharmacokinetic Parameters of Dimethoxystilbene Isomers in Rats

| Parameter | This compound | (E)-3,4-Dimethoxystilbene |

| Volume of Distribution (Vc) | 2.71 ± 0.51 L/kg | 5.58 ± 1.73 L/kg |

| Clearance (Cl) | 52.0 ± 7.0 mL/min/kg | 143.4 ± 40.5 mL/min/kg |

| Mean Transit Time (MTT) | 131.0 ± 4.5 min | 61.4 ± 27.1 min |

Data sourced from Ng et al., 2014. nih.govscispace.com

Advanced Analytical Methodologies for E 2,3 Dimethoxystilbene Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of stilbene (B7821643) derivatives, enabling the separation of the target compound from complex matrices, including synthetic precursors, byproducts, and potential isomers. nih.gov Both high-performance liquid chromatography and gas chromatography offer robust platforms for the quantification and purity assessment of (E)-2,3-dimethoxystilbene.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a highly effective and widely used technique for the analysis of stilbenoids. mdpi.com The development of a stability-indicating HPLC method is crucial for accurately quantifying this compound and resolving it from any degradation products or related impurities.

Method development typically involves optimizing several key parameters to achieve the desired separation with good peak shape and resolution. A C18 stationary phase is commonly employed for stilbene analysis due to its hydrophobicity, which provides excellent retention and separation capabilities. mdpi.comembrapa.br The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, sometimes with a modifier like formic acid to improve peak symmetry. embrapa.br Gradient elution is frequently used to ensure the efficient elution of compounds with varying polarities. embrapa.br

Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) Q2(R1) guidelines to ensure its reliability for the intended application. mdpi.com This process involves assessing several key performance characteristics.

Key HPLC Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com | Correlation coefficient (r²) ≥ 0.999. mdpi.com |

| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a spiked matrix. embrapa.br | Recovery between 98.0% and 102.0%. mdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). embrapa.br | Relative Standard Deviation (%RSD) ≤ 2%. embrapa.br |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com | Typically determined by signal-to-noise ratio (e.g., 10:1). |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity analysis and resolution from adjacent peaks. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, mobile phase composition). embrapa.br | %RSD of results remains within acceptable limits. |

An example of a typical set of chromatographic conditions for a related stilbene derivative is presented below, which could serve as a starting point for the analysis of this compound.

Example HPLC Conditions for Stilbene Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection Wavelength | UV detection, ~300-320 nm (based on stilbene chromophore) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL embrapa.br |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique suitable for the analysis of thermally stable and volatile compounds. Methoxy-stilbenes are generally amenable to GC analysis. researchgate.net When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of components in a mixture. functmaterials.org.ua

GC analysis is particularly useful for assessing the purity of synthetic this compound and identifying potential side products or residual starting materials from the synthesis. functmaterials.org.ua The technique's high resolution allows for the separation of closely related isomers. For analysis, the sample is vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase.

Key parameters in GC method development include the choice of the capillary column (e.g., DB-5ms, HP-1), the temperature program for the oven, the injector temperature, and the carrier gas flow rate. The use of retention indices can serve as an additional criterion for the identification of compounds during GC-MS analysis. While less common than HPLC for routine quantification of stilbenes in complex matrices like biological fluids, GC and GC-MS are invaluable for purity testing of the neat substance and for identifying unknown volatile or semi-volatile impurities.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure and assessment of the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms, the substitution pattern on the aromatic rings, and the trans (E) configuration of the double bond. beilstein-journals.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the vinylic protons, and the aromatic protons. The two methoxy groups (-OCH₃) would appear as sharp singlets, likely in the range of δ 3.8-4.0 ppm. The two vinylic protons of the trans-double bond are expected to appear as a pair of doublets with a large coupling constant (J), typically around 16 Hz, confirming the E-stereochemistry. rsc.org The aromatic protons on the two benzene (B151609) rings will produce a complex pattern of signals in the aromatic region (δ 7.0-7.8 ppm).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the two methoxy carbons (around δ 55-60 ppm), the vinylic carbons (around δ 125-130 ppm), and the aromatic carbons. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Methoxy (-OCH₃) | ~3.9 (singlet, 6H) | ~56 | Two equivalent methoxy groups. |

| Vinylic (-CH=CH-) | ~7.1 (doublet, 1H, J ≈ 16 Hz) | ~128 | Trans coupling constant is characteristically large. |

| ~7.2 (doublet, 1H, J ≈ 16 Hz) | ~129 | ||

| Aromatic (C₆H₃) | 6.9 - 7.2 (multiplet, 3H) | 110 - 155 | Signals for the 2,3-disubstituted ring. |

| Aromatic (C₆H₅) | 7.2 - 7.6 (multiplet, 5H) | 126 - 138 | Signals for the unsubstituted ring. |

2D NMR experiments are used to confirm these assignments. For instance, a COSY (Correlation Spectroscopy) experiment would show the coupling between the two vinylic protons, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between the methoxy protons and their attached aromatic carbons, confirming the 2,3-substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. For this compound (C₁₆H₁₆O₂), the calculated exact mass is 240.11503 Da. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can confirm this mass with high accuracy (typically within 5 ppm), providing strong evidence for the molecular formula. beilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov Under Electron Ionization (EI), common fragmentation pathways for methoxy-aromatic compounds include the loss of a methyl radical (•CH₃, a loss of 15 Da) to form a more stable ion, followed by the loss of carbon monoxide (CO, a loss of 28 Da). miamioh.edu Cleavage at the vinylic bond can also occur.

Predicted Mass Spectrometry Data for this compound:

| m/z Value | Ion | Description |

| 240 | [M]⁺• | Molecular Ion |

| 225 | [M - CH₃]⁺ | Loss of a methyl radical |

| 197 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 182 | [M - 2CH₃]⁺• | Loss of two methyl radicals |

| 165 | [C₁₃H₉]⁺ | Loss of C₃H₇O₂ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Measurement

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like stilbenes. The UV spectrum of (E)-stilbene is characterized by a strong absorption band corresponding to a π→π* electronic transition of the conjugated double bond and aromatic rings. researchgate.net

For this compound, the presence of the methoxy groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to a longer wavelength) of the main absorption maximum (λmax) compared to the unsubstituted (E)-stilbene. nih.gov The λmax is typically observed in the range of 300-330 nm. This technique is highly useful for quantitative analysis using a calibration curve, as dictated by the Beer-Lambert law, and for monitoring reactions or stability where the chromophore is altered.

Further photophysical properties, such as the fluorescence quantum yield and excited-state lifetime, can also be measured. Methoxy-substituted stilbenes have been studied for their unique photophysical properties, which are influenced by solvent polarity and the position of the substituents. nih.govmtak.hu

Integration of Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

The integration of chromatographic separation with mass spectrometric detection provides a powerful platform for the unambiguous identification and quantification of this compound. The choice between LC-MS/MS and GC-MS often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of non-volatile and thermally labile compounds like many stilbene derivatives. The liquid chromatography system separates this compound from other components in a sample based on its polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically employed. chemspider.com The compound, being moderately polar, would be well-retained and separated on a C18 column. A mobile phase consisting of a mixture of an aqueous solvent (often with a formic acid additive to improve ionization) and an organic solvent like acetonitrile or methanol is used to elute the compound.